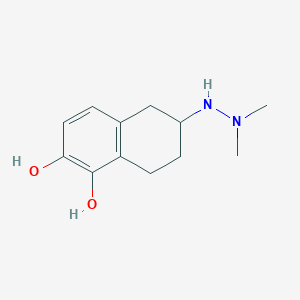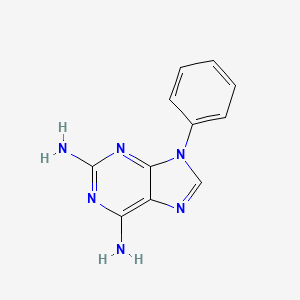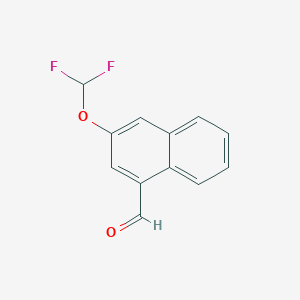![molecular formula C7H11Cl2N3O B11882072 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11882072.png)
2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro de 2-metoxi-6,7-dihidro-5H-pirrolo[3,4-d]pirimidina es un compuesto heterocíclico con una fórmula molecular de C7H11Cl2N3O. Este compuesto es conocido por su estructura única, que incluye un núcleo de pirrolo[3,4-d]pirimidina. Ha despertado interés en varios campos de la investigación científica debido a sus posibles actividades biológicas y aplicaciones .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dihidrocloruro de 2-metoxi-6,7-dihidro-5H-pirrolo[3,4-d]pirimidina generalmente implica la ciclización de precursores apropiados bajo condiciones controladas. Un método común incluye la reacción de 2-metoxianilina con etoximetilenmalonato de dietilo, seguida de ciclización y tratamiento posterior con ácido clorhídrico para producir la sal dihidrocloruro .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto a menudo implican rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se controlan cuidadosamente para maximizar la eficiencia y minimizar los subproductos .
Análisis De Reacciones Químicas
Tipos de reacciones
El dihidrocloruro de 2-metoxi-6,7-dihidro-5H-pirrolo[3,4-d]pirimidina experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Metóxido de sodio en metanol.
Principales productos formados
Oxidación: Formación de los correspondientes derivados de pirrolo[3,4-d]pirimidina.
Reducción: Formación de derivados de pirrolo[3,4-d]pirimidina reducidos.
Sustitución: Formación de derivados de pirrolo[3,4-d]pirimidina sustituidos.
Aplicaciones Científicas De Investigación
El dihidrocloruro de 2-metoxi-6,7-dihidro-5H-pirrolo[3,4-d]pirimidina tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como inhibidor enzimático, particularmente en la inhibición de quinasas.
Medicina: Explorado por sus propiedades anticancerígenas, mostrando actividad contra varias líneas celulares cancerosas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas específicas
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro de 2-metoxi-6,7-dihidro-5H-pirrolo[3,4-d]pirimidina implica su interacción con objetivos moleculares específicos, como las quinasas. Inhibe la actividad de estas enzimas uniéndose a sus sitios activos, bloqueando así su función. Esta inhibición puede conducir a la interrupción de los procesos celulares, como la división celular, lo cual es particularmente útil en el tratamiento del cáncer .
Comparación Con Compuestos Similares
Compuestos similares
6,7-Dihidro-5H-pirrolo[3,4-d]pirimidina: Comparte una estructura central similar, pero carece del grupo metoxilo.
Dihidrocloruro de 2,4-dimetil-6,7-dihidro-5H-pirrolo[3,4-d]piridina: Estructura similar con diferentes sustituyentes.
Unicidad
El dihidrocloruro de 2-metoxi-6,7-dihidro-5H-pirrolo[3,4-d]pirimidina es único debido a su grupo metoxilo, que puede influir en su reactividad y actividad biológica. Esto lo convierte en un compuesto valioso para aplicaciones específicas donde se desean estas propiedades .
Propiedades
Fórmula molecular |
C7H11Cl2N3O |
|---|---|
Peso molecular |
224.08 g/mol |
Nombre IUPAC |
2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C7H9N3O.2ClH/c1-11-7-9-3-5-2-8-4-6(5)10-7;;/h3,8H,2,4H2,1H3;2*1H |
Clave InChI |
PUMWCFTYEHGGEU-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C2CNCC2=N1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11882007.png)

![8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11882017.png)




![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11882079.png)


![[4-(4-Methoxyphenyl)cyclohexyl]methanol](/img/structure/B11882088.png)
![1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11882090.png)
